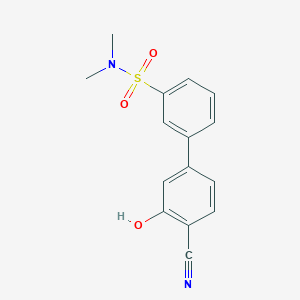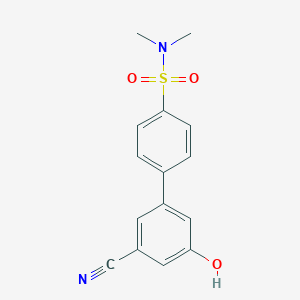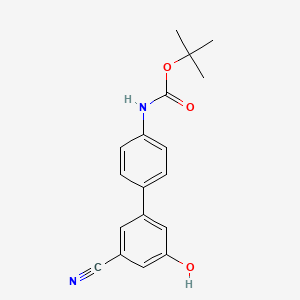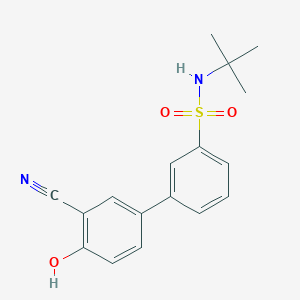
5-(4-BOC-Aminophenyl)-2-cyanophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-BOC-Aminophenyl)-2-cyanophenol, 95% (4-BOC-APC) is a synthetic compound used for a variety of scientific research applications. It is a white crystalline powder that is soluble in ethanol, dimethyl sulfoxide, and dimethylformamide. 4-BOC-APC has a molecular weight of 285.2 g/mol and a melting point of about 80-82°C. It is also known as 4-tert-Butoxycarbonylaminophenyl-2-cyanophenol, 4-BOC-APC, and 5-(4-tert-Butoxycarbonylaminophenyl)-2-cyanophenol.
Wissenschaftliche Forschungsanwendungen
4-BOC-APC is widely used in scientific research for a variety of applications. It is used as a reagent for the synthesis of various heterocyclic compounds, such as quinolines, pyridines, and indolines. It is also used in the synthesis of pharmaceuticals, such as anticonvulsants and anti-inflammatory agents. Additionally, 4-BOC-APC has been used in the synthesis of fluorescent dyes and in the development of sensors for the detection of heavy metals.
Wirkmechanismus
4-BOC-APC acts as a nucleophile in the reaction of 4-tert-butoxycarbonyl-aminophenol and cyanobenzene. The 4-tert-butoxycarbonyl-aminophenol is protonated, and the resulting nucleophile attacks the electrophilic carbon of the cyanobenzene. This reaction forms a new carbon-carbon bond, resulting in the formation of 4-BOC-APC.
Biochemical and Physiological Effects
4-BOC-APC is not known to have any direct biochemical or physiological effects. However, the compounds that are synthesized using 4-BOC-APC can have a variety of effects, depending on the specific compound.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-BOC-APC in laboratory experiments is that it is relatively easy to synthesize. It is also relatively inexpensive and can be stored for long periods of time. Additionally, 4-BOC-APC is soluble in a variety of organic solvents, making it a versatile reagent for a variety of reactions. The main limitation of 4-BOC-APC is that it is a relatively unstable compound, which can limit its usefulness in certain reactions.
Zukünftige Richtungen
There are a number of potential future directions for 4-BOC-APC research. One potential direction is to explore ways to improve the stability of the compound, to make it more suitable for use in a wider range of reactions. Additionally, researchers could explore ways to make the synthesis of 4-BOC-APC more efficient and cost-effective. Finally, researchers could investigate the potential applications of 4-BOC-APC in the development of new chemical sensors and fluorescent dyes.
Synthesemethoden
4-BOC-APC is synthesized through the reaction of 4-tert-butoxycarbonyl-aminophenol and cyanobenzene. The reaction is carried out in an organic solvent, such as dimethylformamide, at a temperature of approximately 80-82°C. After the reaction is complete, the product is purified and recrystallized in ethanol.
Eigenschaften
IUPAC Name |
tert-butyl N-[4-(4-cyano-3-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-18(2,3)23-17(22)20-15-8-6-12(7-9-15)13-4-5-14(11-19)16(21)10-13/h4-10,21H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSPQXHVTOSLEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377319.png)
![2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377329.png)
![3-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377334.png)


![3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377367.png)

![2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377380.png)
![2-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377388.png)

![2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377396.png)